molecular formula C10H11NO6 B14449571 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester

Cat. No.: B14449571
M. Wt: 241.20 g/mol
InChI Key: XQLOOWIWXWHRON-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with the systematic name 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester (CAS: 76263-38-2), is a spirocyclic ester featuring a 7-membered azaspiro ring fused with a 5-membered oxacycle. Its molecular formula is C₁₀H₁₁NO₆, and it is characterized by three ketone groups (1,6,8-trioxo) and a methyl ester moiety at position 10 . It serves as a versatile intermediate in pharmaceutical synthesis, biochemical research, and fine chemical production, as evidenced by its commercial availability through suppliers like HANGZHOU JHECHEM CO LTD .

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 1,8,10-trioxo-2-oxa-9-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C10H11NO6/c1-16-7(13)5-4-6(12)11-8(14)10(5)2-3-17-9(10)15/h5H,2-4H2,1H3,(H,11,12,14)

InChI Key

XQLOOWIWXWHRON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)C12CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out in the presence of a base such as butyllithium and a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) . The intermediate product is then subjected to further reactions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Esters

Compound 7 : 2-(9-Oxo-1,2,5-trioxaspiro[5.5]undec-3-yl)acrylic acid methyl ester
  • Molecular Formula : C₁₄H₁₈O₆
  • Key Features : Contains a 1,2,5-trioxaspiro ring system with an acrylic acid methyl ester substituent. Unlike the target compound, it lacks nitrogen in the spiro system but includes an additional oxygen atom.
  • Synthesis: Produced via acid-catalyzed cyclization of methyl 3-hydroperoxy-4-hydroxy-2-methylene-butanoate with 1,4-dioxaspiro[4.5]decan-8-one. Yields vary based on stoichiometry (20–25%) .
  • Applications : Used in organic synthesis for its reactive α,β-unsaturated ester group, enabling Diels-Alder reactions .
Compound 8 : Syn- and Anti-8 (Hexadispiro Derivatives)
  • Molecular Formula : C₁₈H₂₄O₈
  • Key Features: A hexadispiro compound with dual spiro junctions and two methyl ester groups. Exhibits diastereomerism (syn/anti), unlike the mono-spiro target compound.
  • Spectral Data : ¹H-NMR shows distinct splitting patterns for diastereomers (e.g., δ = 1.70–1.82 ppm for CH₂ groups) .
  • Reactivity : Lower thermal stability compared to the target compound due to increased steric hindrance .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Synthesis : Derived from 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives via condensation .
  • Applications : Explored as a precursor for bioactive amides in drug discovery .
1-Oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxylic acid,7,9-dibromo-10-hydroxy-8-methoxy-, methyl ester
  • Key Features : Brominated and methoxylated spirocyclic ester with a conjugated triene system.
  • Reactivity : Halogen substituents (Br) increase electrophilicity, enabling cross-coupling reactions .

Functional Analogues: Methyl Esters in Analytical and Pharmacological Contexts

8-O-Acetylshanzhiside Methyl Ester
  • Molecular Formula : C₂₃H₃₂O₁₂
  • Key Features : A glycosylated spirocyclic ester with acetyl and hydroxy groups.
  • Applications : Used as a reference standard in pharmacology and cosmetics due to its stability and bioavailability .
Aliphatic Methyl Esters (e.g., Nonanedioic Acid Dimethyl Ester)
  • Key Features: Linear esters like nonanedioic acid dimethyl ester (C₁₁H₂₀O₄) lack spirocyclic frameworks but share ester functionality.
  • Analytical Use : Commonly identified in GC/MS for lipid profiling (e.g., in conservation science and food analysis) .

Comparative Data Tables

Table 2: Spectral and Reactivity Differences

Compound Name ¹H-NMR (δ, ppm) MS Fragments (m/z) Reactivity Highlights
Target Compound Data not reported Not available Ketone groups enable nucleophilic attacks
Compound 7 5.21 (OOCH), 5.88 (CH₂olef) 256 (M⁺), 112 (C₆H₈O₂⁺) α,β-unsaturated ester for cycloadditions
Compound 8 (syn/anti) 1.70–1.82 (CH₂) 112 (C₆H₈O₂⁺) Diastereomer-specific stability

Biological Activity

2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester (CAS Number: 76263-38-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H11NO6C_{10}H_{11}NO_6, with a molecular weight of approximately 239.20 g/mol. Its structure includes a spirocyclic framework that is characteristic of several biologically active compounds.

Synthesis

Research has demonstrated various synthetic routes for producing this compound, often involving multi-step reactions that include cyclization and functional group modifications. The synthesis typically yields a high purity product, which is crucial for biological testing.

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds within the spirocyclic family. For instance, the anticancer evaluation of related 7-aza-coumarin derivatives showed promising results against various cancer cell lines, indicating that structural modifications can significantly enhance biological activity. The selectivity index (SI) for these compounds ranged from 9 to 14 when tested against tumor versus normal cell lines, suggesting a favorable therapeutic window .

The proposed mechanism of action for spirocyclic compounds like 2-Oxa-7-azaspiro[4.5]decane derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on 7-Aza-Coumarin Derivatives :
    • Objective : To evaluate anticancer activity.
    • Findings : Compounds exhibited IC50 values comparable to Doxorubicin (IC50 = 3.0 ± 0.2 µM), indicating significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells (SI = 10–14) .
  • Evaluation in Duodenal Adenocarcinoma :
    • Objective : Assess the apoptotic effects in human duodenal adenocarcinoma cells.
    • Findings : Notable apoptotic effects were observed after treatment with sulfonylamide derivatives, suggesting that modifications to the core structure can enhance selectivity and potency against specific cancer types .

Data Table: Biological Activity Summary

Compound NameIC50 (µM)Selectivity Index (SI)Target Cell Line
Doxorubicin3.0 ± 0.21HuTu 80
Sulfonylamide derivative (similar structure)2.9–5.510–14HuTu 80 vs Chang liver
Bis(7-azacoumarin-3-carboxamides)VariesVariesVarious tumor lines

Q & A

Q. What are the standard synthetic routes for preparing 2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid derivatives, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions involving spirocyclic diketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with amine-containing reagents like benzothiazol-2-yl-amine derivatives. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents. Reaction progress is monitored via TLC and confirmed by melting point analysis and elemental composition .

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this spirocyclic compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) and ester (C-O) stretches (1700–1750 cm⁻¹ and 1200–1300 cm⁻¹, respectively).
  • UV-Vis spectroscopy : Detects conjugation in benzothiazole or aromatic substituents (λmax ~250–300 nm).
  • Elemental analysis : Validates empirical formulas with <0.3% deviation. These methods should be cross-validated to confirm the spirocyclic core and substituent positions .

Q. How can researchers select appropriate starting materials to introduce functional groups at specific positions on the spirocyclic scaffold?

Substituent diversity is achieved by modifying reagents like (6-R-benzothiazol-2-yl)-amine derivatives, where "R" groups (e.g., -CH3, -OCH3) are pre-functionalized. For esterification, methyl esters are introduced via methanol in acidic conditions. Compatibility with spiro ring stability must be verified using computational tools (e.g., DFT calculations) to avoid ring-opening side reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). For NMR, use variable-temperature experiments to identify fluxional behavior. Compare with X-ray crystallography data (e.g., CCDC entries) to resolve ambiguities in stereochemistry. For example, the isopropylidene-protected analog in was structurally confirmed via single-crystal X-ray diffraction (space group P212121, a = 8.23 Å) .

Q. What mechanistic insights explain the reactivity of the 1,6,8-trioxo groups during nucleophilic substitution or cyclization reactions?

The electron-withdrawing trioxo groups activate adjacent carbons for nucleophilic attack. For example, pyrrolidine reacts with the carbonyl at C6/C8, forming amide linkages via a tetrahedral intermediate. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (e.g., <sup>18</sup>O) can track intermediate formation. Computational modeling (MD simulations) further elucidates transition-state geometries .

Q. What strategies are effective for incorporating this spirocyclic compound into peptide-based drug candidates while preserving bioactivity?

The carboxylic acid moiety allows coupling via standard peptide synthesis (e.g., EDC/HOBt activation). To enhance cell permeability, introduce lipophilic substituents (e.g., benzothiazole groups) at the 7-aza position. Evaluate proteolytic stability using HPLC-MS in simulated physiological conditions (pH 7.4, 37°C). Biological assays (e.g., enzyme inhibition in ) should validate retained activity post-modification .

Q. How can researchers address low yields in spiro ring formation during scale-up synthesis?

Low yields often stem from steric hindrance or competing polymerization. Mitigation strategies:

  • Use high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions.
  • Employ microwave-assisted synthesis to reduce reaction time and improve energy efficiency.
  • Add templating agents (e.g., crown ethers) to pre-organize reactants. Monitor by <sup>13</sup>C NMR to optimize ring-closure efficiency .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook (e.g., mass spectra in ) to ensure accuracy.
  • Safety Protocols : While industrial-scale handling is excluded, lab-scale synthesis requires standard PPE (gloves, goggles) and fume hoods, as per .
  • Advanced Applications : Explore hybrid spirocyclic-peptide architectures for targeting protein-protein interactions in diseases like Alzheimer’s, leveraging methodologies in and .

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